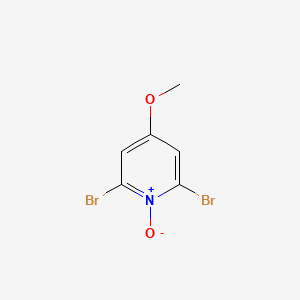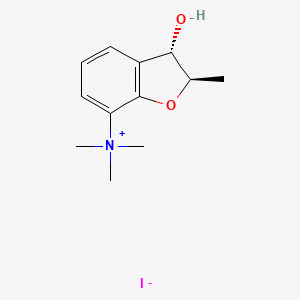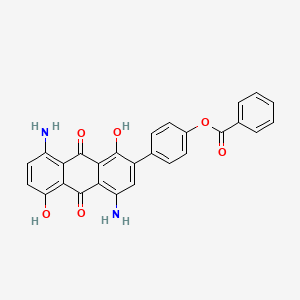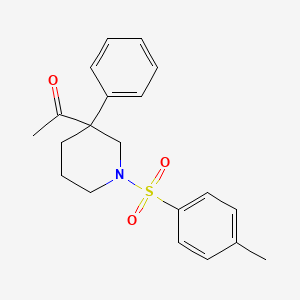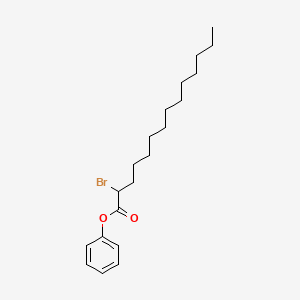![molecular formula C17H16BrN5O3 B13744374 Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]- CAS No. 20371-10-2](/img/structure/B13744374.png)
Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[: 4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is a chemical compound with the molecular formula C17H16BrN5O3 and a molecular weight of 418.245 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves the diazotization of 2-bromo-4-nitroaniline followed by coupling with N-(2-hydroxyethyl)aniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a dye intermediate and a reagent in organic synthesis . Its vibrant color makes it useful in the development of new dyes and pigments .
Biology: In biological research, it is used as a staining agent for various biological specimens . Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In the textile industry, it is used as a dye for fabrics and textiles . Its stability and vibrant color make it a popular choice for coloring synthetic fibers .
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- involves its interaction with specific molecular targets, primarily through its azo and nitro groups . These functional groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
- Propanenitrile, 3-[ 4-[(4-nitrophenyl)azo]phenylamino]- .
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-: (Disperse Orange 61).
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-: (Disperse Orange 30).
Uniqueness: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is unique due to the presence of the bromine atom and the hydroxyethyl group, which impart distinct chemical properties and reactivity compared to its analogs . These structural differences influence its color, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
20371-10-2 |
|---|---|
Formule moléculaire |
C17H16BrN5O3 |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2 |
Clé InChI |
MJSFZNFCRPQTTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


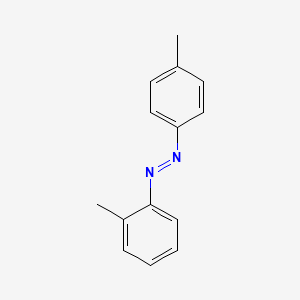
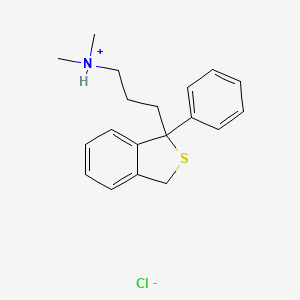
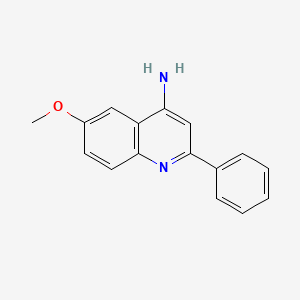


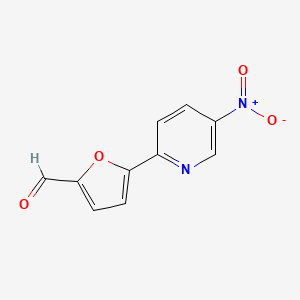

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
